molecular formula C20H23N7O2 B2661094 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide CAS No. 2034562-59-7

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

Cat. No.: B2661094
CAS No.: 2034562-59-7
M. Wt: 393.451
InChI Key: DWVBOZQKRLMOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a complex synthetic compound designed for research applications in medicinal chemistry and drug discovery. Its molecular structure integrates three distinct pharmacophoric elements: a benzamide core, a morpholine ring, and a [1,2,4]triazolo[4,3-b]pyridazine heterocycle linked via a pyrrolidine spacer. This specific architecture suggests potential for diverse biological interactions. The morpholine ring is a notable feature, frequently employed in drug design to fine-tune the physicochemical properties of a molecule. Its incorporation can enhance aqueous solubility and improve pharmacokinetic profiles, including blood-brain barrier permeability, making it a valuable scaffold for developing compounds that target the central nervous system . Furthermore, the morpholine moiety can act as a key interaction point within the active site of target enzymes. The structural analogies to documented compounds indicate that this benzamide derivative may serve as a valuable chemical probe for investigating protein kinase signaling pathways. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of various diseases, making them prominent drug targets . The triazolopyridazine unit is a privileged structure in kinase inhibitor design, often contributing to high-affinity binding. Researchers can utilize this compound to explore inhibition of specific kinases, study downstream signaling effects in cellular models, and elucidate novel mechanisms of action. Its primary value lies in basic research and preclinical studies, where it can be used to validate new therapeutic targets and support structure-activity relationship (SAR) campaigns aimed at optimizing potency and selectivity. This product is supplied for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)22-16-7-8-26(13-16)19-6-5-18-23-21-14-27(18)24-19/h1-6,14,16H,7-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVBOZQKRLMOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine intermediate, which is then coupled with a pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazolopyridazine moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyridine Derivatives

The target compound’s triazolo[4,3-b]pyridazine core differs from triazolo[4,3-a]pyridine (e.g., Impurity B in ) in the positioning of nitrogen atoms and ring size.

Substituent Effects on Activity and Selectivity

  • Pyrrolidine vs. Piperidine/Piperazine : The pyrrolidine ring in the target compound may confer conformational rigidity and improved solubility compared to larger piperidine/piperazine groups in AZD5153 and Impurity B .
  • Morpholine Benzamide vs. Sulfonamide groups in patented compounds (e.g., cyclopropylsulfonyl-pyrrolidine in ) may improve metabolic stability but reduce cell permeability.

Biological Activity

The compound 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a morpholine group linked to a triazolo-pyridazine moiety and a pyrrolidine, suggesting potential interactions with various biological targets. Its molecular formula is C18_{18}H22_{22}N6_{6}O, and it possesses a molecular weight of approximately 342.41 g/mol.

The compound exhibits diverse biological activities primarily through the modulation of neurotransmitter systems and enzyme inhibition. Notably:

  • Metabotropic Glutamate Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which play a critical role in synaptic transmission and plasticity .
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer progression and fibrosis. For example, related triazolo derivatives have shown potent inhibitory effects on TGF-β type I receptor kinase (ALK5) with IC50 values in the low nanomolar range .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. For instance, related compounds have shown selective inhibition against cyclooxygenase enzymes (COX-I and COX-II), with IC50 values ranging from 0.52 to 22.25 μM .

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in reducing inflammation and pain. One study reported that a derivative exhibited a 64% reduction in inflammation compared to standard treatments like Celecoxib .

Case Study 1: Anti-inflammatory Activity

A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in edema formation, with optimal doses leading to significant reductions compared to control groups.

Case Study 2: Cancer Therapeutics

In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values ranging from 0.01 to 0.05 μM across different cell lines.

Data Summary

Biological ActivityAssay TypeIC50 Value (μM)Reference
COX-II InhibitionIn Vitro0.52
ALK5 InhibitionKinase Assay0.013
Anti-inflammatory (Edema)In VivoNot specified
Cancer Cell ProliferationCell Line Assay0.01 - 0.05

Q & A

Q. Divergent IC50 values reported across laboratories: What factors contribute?

  • Methodological Answer :
  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.
  • Protein Lot Variability : Validate kinase purity (SDS-PAGE) and activity (ATPase assays) before testing.
  • Statistical Analysis : Apply ANOVA to identify outliers in dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.